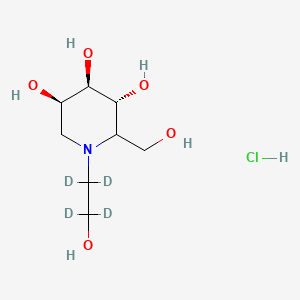
Miglitol-d4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Miglitol-d4 (hydrochloride) is a deuterated form of miglitol, an oral alpha-glucosidase inhibitor used to manage non-insulin-dependent diabetes mellitus (type 2 diabetes). This compound delays the digestion of carbohydrates, resulting in a smaller rise in blood glucose concentration following meals . The deuterated form, Miglitol-d4, is used in scientific research to study the pharmacokinetics and metabolic pathways of miglitol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Miglitol-d4 involves the incorporation of deuterium atoms into the miglitol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of Miglitol-d4 follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its quality and consistency .
Chemical Reactions Analysis
Types of Reactions: Miglitol-d4 undergoes various chemical reactions, including:
Oxidation: Miglitol-d4 can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in Miglitol-d4.
Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while reduction may result in the formation of alcohols or amines .
Scientific Research Applications
Miglitol-d4 is widely used in scientific research for various applications, including:
Pharmacokinetics Studies: The deuterated form allows for the tracking of the compound in biological systems, providing insights into its absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: Researchers use Miglitol-d4 to study the metabolic pathways and identify potential metabolites.
Drug Development: Miglitol-d4 is used in the development of new drugs and formulations, providing valuable data on the behavior of the compound in vivo.
Biological Studies: The compound is used to investigate the effects of alpha-glucosidase inhibition on various biological processes, including glucose metabolism and insulin sensitivity.
Mechanism of Action
Miglitol-d4 exerts its effects by inhibiting the enzyme alpha-glucosidase, which is responsible for the breakdown of complex carbohydrates into glucose. By inhibiting this enzyme, Miglitol-d4 reduces the rate of carbohydrate digestion and glucose absorption, leading to a smaller rise in blood glucose levels after meals. This mechanism helps in managing postprandial hyperglycemia in patients with type 2 diabetes .
Comparison with Similar Compounds
Miglitol: The non-deuterated form of Miglitol-d4, used for the same therapeutic purposes.
Acarbose: Another alpha-glucosidase inhibitor used to manage type 2 diabetes.
Voglibose: A similar compound with a slightly different structure and mechanism of action.
Uniqueness of Miglitol-d4: Miglitol-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms make the compound more stable and allow for precise tracking in pharmacokinetic and metabolic studies. This makes Miglitol-d4 a valuable tool for researchers studying the behavior and effects of alpha-glucosidase inhibitors .
Properties
Molecular Formula |
C8H18ClNO5 |
|---|---|
Molecular Weight |
247.71 g/mol |
IUPAC Name |
(3R,4R,5R)-2-(hydroxymethyl)-1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C8H17NO5.ClH/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11;/h5-8,10-14H,1-4H2;1H/t5?,6-,7-,8-;/m1./s1/i1D2,2D2; |
InChI Key |
QHWGCVIAMMMOPR-XHCYIJGHSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C[C@H]([C@H]([C@@H](C1CO)O)O)O.Cl |
Canonical SMILES |
C1C(C(C(C(N1CCO)CO)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


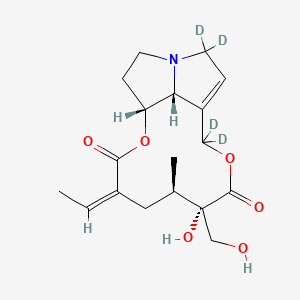
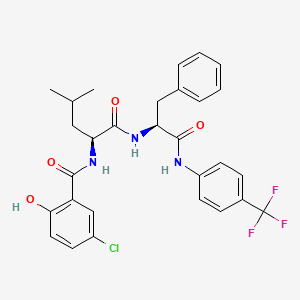
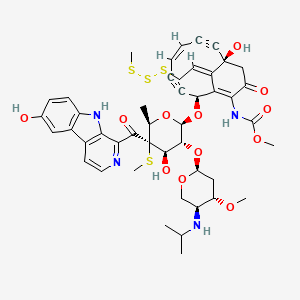
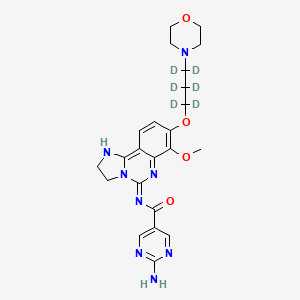
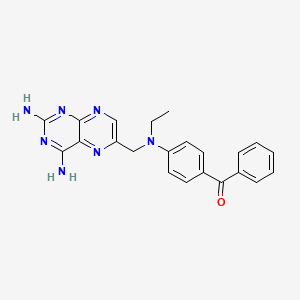

![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
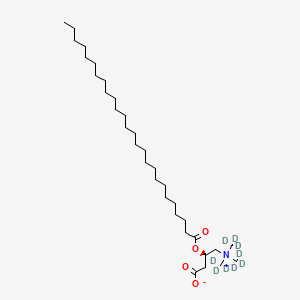
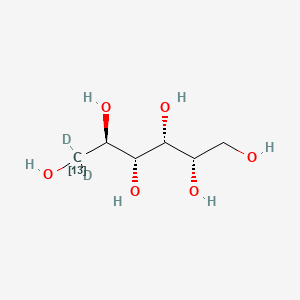


![2-[(2-Methylpropan-2-yl)oxycarbonyl-thiophen-3-ylamino]acetic acid](/img/structure/B12411937.png)


